REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11][OH:12])[C:4]=2[N:3]=1>[O-2].[Mn+4].[O-2].C(OCC)(=O)C>[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:4]=2[N:3]=1 |f:1.2.3|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(N1)C=CC=C2CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 19 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with a mixture of ethyl acetate and methanol (80:20 by volume)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from 2-butanone
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(N1)C=CC=C2C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |